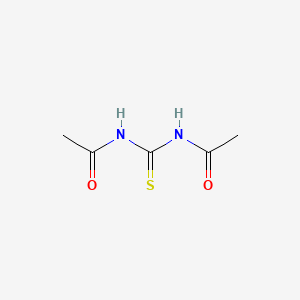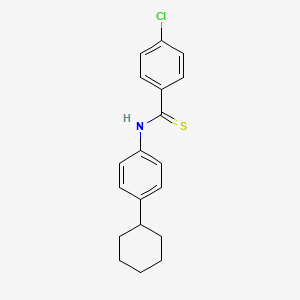
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-: is a chemical compound with the molecular formula C19H20ClNS It is known for its unique structure, which includes a benzenecarbothioamide core substituted with a chlorine atom and a cyclohexylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- typically involves the reaction of 4-chlorobenzenecarbothioamide with 4-cyclohexylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: In chemistry, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: Its unique structure allows it to interact with specific biological targets .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases .
Industry: In the industrial sector, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a catalytic agent and as an additive in petrochemical processes. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application .
類似化合物との比較
4-Chlorothiobenzamide: Similar in structure but lacks the cyclohexylphenyl group.
4-Chlorobenzothioamide: Another related compound with a similar core structure.
Uniqueness: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
147701-88-0 |
|---|---|
分子式 |
C19H20ClNS |
分子量 |
329.9 g/mol |
IUPAC名 |
4-chloro-N-(4-cyclohexylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H20ClNS/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,21,22) |
InChIキー |
TYXJPTSULKZPRE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


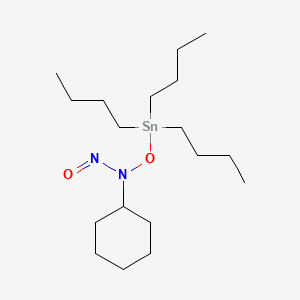
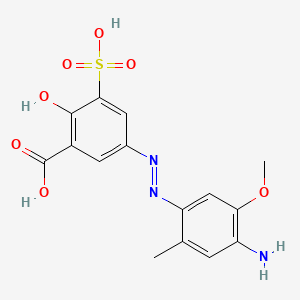

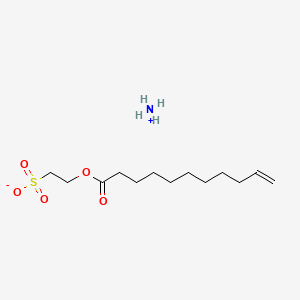
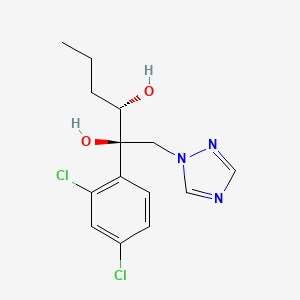
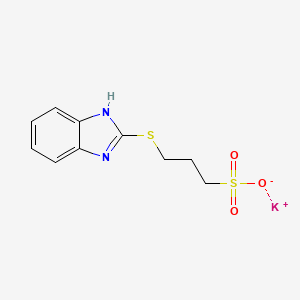

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
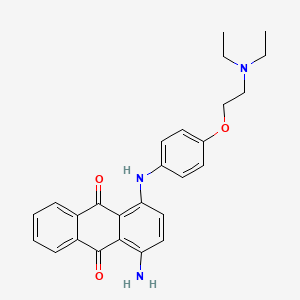
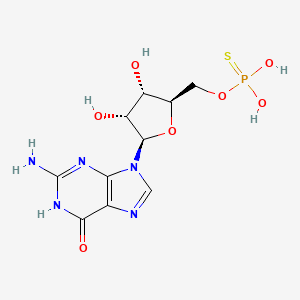
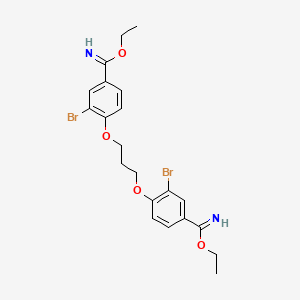
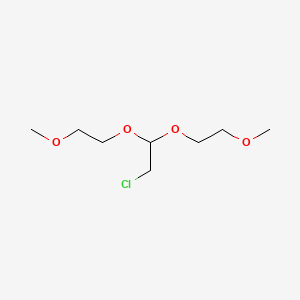
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
